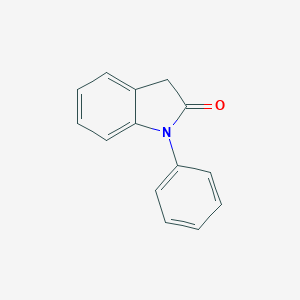
苯氧吲哚
描述
Phenyloxindole is a chemical compound that belongs to the oxindole family . It has a molecular weight of 209.25 and its molecular formula is C14H11NO .
Synthesis Analysis
The synthesis of Phenyloxindole and similar compounds often involves the use of palladium-catalyzed cyclization, which converts α-chloroacetanilides to oxindoles . Other methods include the use of Rhodium or Platinum catalysts .
Molecular Structure Analysis
Phenyloxindole has a molecular formula of C14H11NO . It has a density of 1.2±0.1 g/cm3, a boiling point of 443.6±25.0 °C at 760 mmHg, and a molar refractivity of 62.0±0.3 cm3 .
Chemical Reactions Analysis
Phenyloxindole, like other oxindoles, is involved in various chemical reactions. The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .
Physical And Chemical Properties Analysis
Phenyloxindole is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 443.6±25.0 °C at 760 mmHg, and a molar refractivity of 62.0±0.3 cm3 .
科学研究应用
抗癌特性:
- 由Natarajan等人(2004年)进行的研究揭示,包括具有3-苯氧吲哚骨架的芳基磺酰苯胺-氧吲哚杂合物在抗癌活性方面表现出强大的作用。这些化合物通过部分耗竭细胞内Ca(2+)储存和eIF2alpha的磷酸化来抑制癌细胞生长(Natarajan et al., 2004)。
- La Regina等人(2015年)设计了2-苯基吲哚衍生物作为抗癌药物,表现出强烈的抑制微管聚合和癌细胞生长的作用。这些化合物还显示出潜力刺激自然杀伤细胞的细胞毒活性,并抑制依赖Hedgehog的癌症(La Regina et al., 2015)。
抗菌和抗真菌效果:
- Hoppe等人(1976年)研究了3-苯基吲哚对黑曲霉的作用方式,证明其对真菌和革兰氏阳性细菌的抗菌活性。该研究表明,3-苯基吲哚可能干扰细胞膜中的磷脂功能(Hoppe et al., 1976)。
药代动力学和药物开发:
- Assandri等人(1982年)探讨了属于2-苯基-三唑异吲哚类的非激素、非前列腺素样化合物,确定了它们作为抗生育剂的潜力。该研究强调了药效动力学-药代动力学关系在新药开发中的重要性(Assandri et al., 1982)。
神经保护特性:
- Hewawasam等人(2002年)合成了3-芳基氧吲哚衍生物,评估其作为大K通道激活剂的神经保护特性。研究发现某些衍生物在激活通道方面有效,并有望用于治疗神经疾病(Hewawasam et al., 2002)。
其他生物医学应用:
- Ray等人(2014年)对一种异吲哚融合咪唑衍生物进行了光物理学研究,这在制药研究中很重要。该研究结合了光谱和理论方法来研究该化合物的性质(Ray等人,2014)。
安全和危害
未来方向
作用机制
Mode of Action
The interaction of 1-Phenyloxindole with its targets and the resulting changes are areas that require further investigation .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . Its LogP value is 2.6 at 26℃, indicating its lipophilicity . These properties can impact the bioavailability of 1-Phenyloxindole.
属性
IUPAC Name |
1-phenyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNVXATCSXTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310944 | |
| Record name | 1-Phenyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3335-98-6 | |
| Record name | 1,3-Dihydro-1-phenyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3335-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003335986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3335-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-1-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLOXINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FQG528CES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

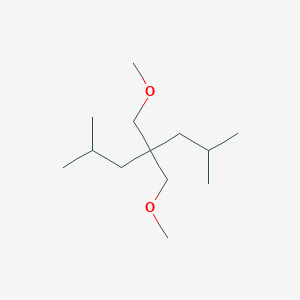
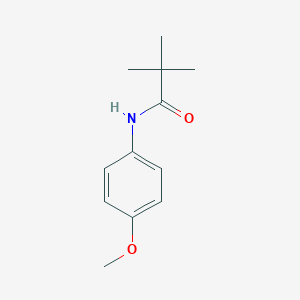

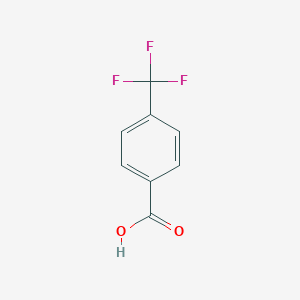

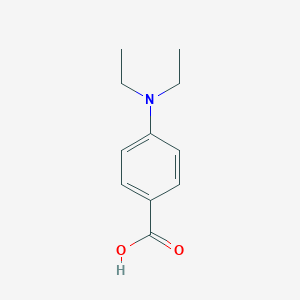

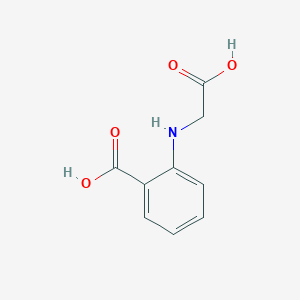
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
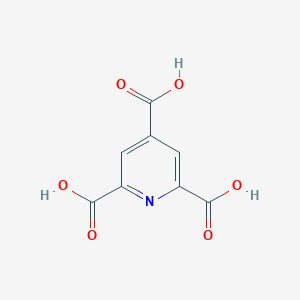
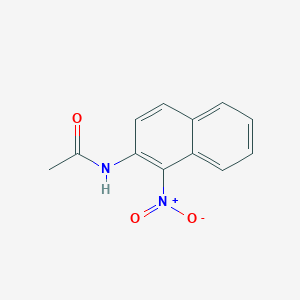
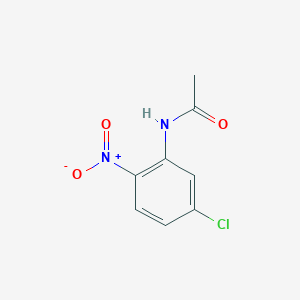
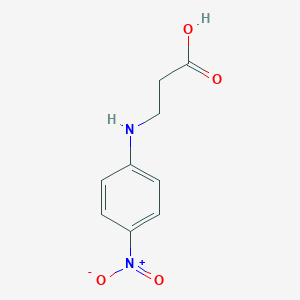
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)